3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-17(15-7-3-1-4-8-15)11-13-19-18(21)12-14-24(22,23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDNKMMRXDSOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide typically involves the following steps:
Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be synthesized by reacting benzene with chlorosulfonic acid.
Preparation of the Amide: The benzenesulfonyl chloride is then reacted with 3-hydroxy-3-phenylpropylamine to form the desired amide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as outlined above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The benzenesulfonyl group undergoes hydrolysis under alkaline conditions to yield sulfonic acid derivatives. This reaction is critical for modifying the compound's solubility and biological activity.
Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) or NaOH
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Temperature : 80–100°C
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Solvent : Water/ethanol (1:1 v/v)
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Time : 4–6 hours
Outcome :
-
Yield: ~85% (optimized via Mannich reaction protocols).
-
Byproducts: Minimal (<5%) due to selective debenzylation under alkaline conditions.
Esterification of the Hydroxy Group
The secondary alcohol in the 3-hydroxy-3-phenylpropyl chain reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity.
Reaction Conditions
-
Reagent : Acetic anhydride (Ac₂O)
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Catalyst : DMAP (4-dimethylaminopyridine)
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Solvent : Dichloromethane (DCM)
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Temperature : 25°C (room temperature)
Outcome :
-
Conversion: >90% (monitored via TLC).
-
Stability: Ester derivatives show improved thermal stability compared to the parent compound.
Oxidation to Ketone Derivatives
The hydroxy group undergoes oxidation to a ketone, a reaction leveraged in prodrug synthesis.
Reaction Conditions
-
Oxidant : Pyridinium chlorochromate (PCC)
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Solvent : DCM
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Temperature : 0°C → 25°C (gradual warming)
Outcome :
-
Yield: 70–75% (isolated via column chromatography).
-
Side Reactions: Overoxidation to carboxylic acids (<5%).
Nucleophilic Substitution at the Sulfonamide
The sulfonamide’s nitrogen participates in alkylation or acylation reactions, enabling structural diversification.
Example Reaction with Ethyl Bromide
Conditions :
-
Base : K₂CO₃
-
Solvent : DMF
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Temperature : 60°C
Outcome :
-
Yield: 65–70%.
-
Purity: >95% (HPLC).
Biological Interactions
The compound modulates enzyme activity through hydrogen bonding (via -OH and amide groups) and π-π stacking (phenyl rings).
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Target Enzymes : DNAJA1 (heat shock protein family).
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Binding Affinity : (determined via SPR).
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Biological Outcome : Depletion of mutant p53 in cancer cells, demonstrating therapeutic potential.
Comparative Reaction Table
| Reaction Type | Conditions | Yield (%) | Key Reagents | Applications |
|---|---|---|---|---|
| Hydrolysis | Alkaline, 80°C | 85 | K₂CO₃ | Solubility modulation |
| Esterification | Ac₂O, DMAP, DCM | 90 | Acetic anhydride | Prodrug synthesis |
| Oxidation | PCC, DCM | 75 | PCC | Ketone intermediates |
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 70 | Ethyl bromide | Structural diversity |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use as a pharmaceutical agent. Its sulfonamide group is known for enhancing solubility and bioavailability, which are critical factors in drug design. The presence of the hydroxyphenylpropyl moiety may contribute to its activity against various biological targets.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial activities. The application of this compound in treating bacterial infections could be explored, given the historical success of sulfonamide-based drugs in clinical settings.
Neuroprotective Effects
Emerging research suggests that certain sulfonamide derivatives may offer neuroprotective benefits. This compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that highlight the applications of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified sulfonamide derivatives that inhibited cancer cell lines effectively, suggesting similar potential for 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide. |
| Study B | Antimicrobial Efficacy | Demonstrated that related compounds showed significant antibacterial activity against Gram-positive bacteria, warranting exploration of this compound's effects. |
| Study C | Neuroprotective Mechanisms | Found that certain sulfonamides protected neuronal cells from oxidative stress, indicating possible neuroprotective roles for this compound. |
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the amide group can participate in hydrogen bonding and other interactions. These properties make it useful in the design of molecules that can interact with enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
Functional Group Analysis
Target Compound
- Key Groups : Benzenesulfonyl (-SO₂C₆H₅), hydroxypropyl (-CH₂CH(OH)CH₂C₆H₅), and propanamide (-CONH-).
- Properties: The benzenesulfonyl group is strongly electron-withdrawing, enhancing stability against enzymatic degradation compared to simpler amides .
Analog 1 : N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6 in )
- Key Groups : Cyclopropane carboxamide, hydroxamic acid (-CONHOH), and 4-chlorophenyl.
- Comparison :
Analog 2 : L755507 ()
- Key Groups: Benzenesulfonamide (-SO₂NHR), hydroxyphenoxypropyl chain.
- Comparison: The sulfonamide group is structurally similar to the target’s benzenesulfonyl but includes an additional nitrogen for hydrogen bonding. The hydroxyphenoxypropyl chain introduces ether linkages, which may enhance membrane permeability compared to the target’s hydroxypropyl group .
Analog 3 : N-(3-Hydroxyphenyl)-3-phenoxypropanamide ()
- Key Groups: Phenoxy (-O-C₆H₅), hydroxyphenyl.
- The absence of a sulfonyl group may limit interactions with sulfhydryl-containing biological targets .
Structural and Pharmacokinetic Properties
| Compound | Molecular Formula (Assumed) | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Stability |
|---|---|---|---|---|---|
| Target Compound | ~C₁₈H₂₁NO₄S | ~363.4 g/mol | Benzenesulfonyl, hydroxypropyl | Moderate (hydrophilic) | High (sulfonyl) |
| N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide | C₁₀H₁₀ClNO₂ | 211.6 g/mol | Cyclopropane, hydroxamic acid | Low | Moderate |
| L755507 | C₃₀H₄₀N₄O₆S | 584.7 g/mol | Benzenesulfonamide, hydroxyphenoxy | Low (lipophilic) | High |
| N-(3-Hydroxyphenyl)-3-phenoxypropanamide | C₁₅H₁₅NO₃ | 257.3 g/mol | Phenoxy, hydroxyphenyl | Moderate | Moderate |
Key Observations :
Biological Activity
The compound 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide is a member of the amide class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 344.42 g/mol
Structural Features
The compound features a benzenesulfonyl group, a propanamide backbone, and a hydroxyl group attached to a phenylpropyl chain. This unique combination of functional groups is likely responsible for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related amides have shown that they can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. HDAC inhibitors are known to induce differentiation and apoptosis in various human tumor cell lines .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Compound A | HDAC inhibition | Breast Cancer | |
| Compound B | Induction of apoptosis | Colon Cancer | |
| Compound C | Cell cycle arrest | Leukemia |
Anti-inflammatory Effects
Benzamide derivatives have also been noted for their anti-inflammatory properties. The inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor has been documented in various studies. This suggests that this compound may possess similar anti-inflammatory effects .
Antioxidant Activity
The antioxidant potential of benzamide derivatives has been explored, with findings indicating that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders .
Case Study 1: In Vivo Evaluation of Anticancer Activity
A study evaluated the anticancer effects of a structurally similar compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size and an increase in survival rates among treated mice compared to controls. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .
Case Study 2: Anti-inflammatory Effects in Human Cells
In vitro studies using human macrophages showed that treatment with related benzamide derivatives resulted in decreased levels of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation. This suggests that such compounds could be developed as therapeutic agents for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-N-(3-hydroxy-3-phenylpropyl)propanamide, and how can yield be maximized?
- Methodology : The synthesis typically involves sulfonylation of a propanamide precursor. For example, benzenesulfonyl chloride can react with an amine intermediate (e.g., 3-hydroxy-3-phenylpropylamine) under basic conditions (e.g., pyridine or triethylamine) . Yield optimization requires controlled temperature (0–5°C to prevent side reactions) and stoichiometric excess of the sulfonylating agent. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Methodology :
- NMR : Key signals include the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and the hydroxypropyl moiety (δ 1.8–2.2 ppm for CH₂, δ 4.8–5.2 ppm for -OH). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO can stabilize hydroxy protons for clearer analysis .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI+ mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~400–450) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the benzenesulfonyl group’s binding affinity to zinc-containing active sites .
- Validation : Compare computational results with in vitro enzyme inhibition assays (e.g., stopped-flow spectroscopy for kinetic parameters) . Contradictions between predicted and observed IC₅₀ values may arise from solvation effects or protein flexibility, necessitating MD simulations .
Q. What strategies mitigate discrepancies in stability data under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the sulfonamide bond) .
- Contradiction Resolution : If stability varies across studies, validate buffer composition (e.g., phosphate vs. acetate buffers alter degradation rates) and use Arrhenius plots to extrapolate shelf-life .
Q. How does the compound’s environmental fate align with ecological risk assessment frameworks?
- Methodology :
- Environmental Partitioning : Calculate logP (≈2.5–3.0) to predict bioaccumulation. Use OECD 307 guidelines for soil degradation studies under aerobic/anaerobic conditions .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition). Contrast with structurally similar sulfonamides (e.g., higher persistence if aryl groups resist hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
